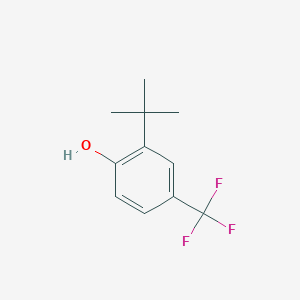

2-Tert-butyl-4-(trifluoromethyl)phenol

Description

2-Tert-butyl-4-(trifluoromethyl)phenol is a phenolic compound characterized by a tert-butyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and stability, which are advantageous in applications such as antimicrobial agents, antioxidants, and intermediates in organic synthesis.

Properties

Molecular Formula |

C11H13F3O |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-tert-butyl-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C11H13F3O/c1-10(2,3)8-6-7(11(12,13)14)4-5-9(8)15/h4-6,15H,1-3H3 |

InChI Key |

SRLWPNSLRHQDMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butyl-4-(trifluoromethyl)phenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene, where 2-tert-butylphenol is a major side product . Another method involves the trifluoromethylation of phenolic compounds using trifluoromethylating agents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The trifluoromethyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-Tert-butyl-4-(trifluoromethyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Industry: The compound is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its behavior in various environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Tert-butyl-2-(trifluoromethyl)phenol

A positional isomer, 4-tert-butyl-2-(trifluoromethyl)phenol (CAS: 57477-80-2), differs in the placement of substituents. This compound exhibits similar lipophilicity but may show altered bioactivity due to steric and electronic effects. For example:

- Antioxidant Activity: Analogous tert-butyl-substituted phenols like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are well-known antioxidants.

- elegans viability .

Nitro-Substituted Analogs: 4-Nitro-3-(trifluoromethyl)phenol

4-Nitro-3-(trifluoromethyl)phenol (CAS: 88-30-2) replaces the tert-butyl group with a nitro (-NO₂) group. Key differences include:

- Antimicrobial Activity : This compound demonstrated strong docking scores (-6.90 kcal/mol against LpxC and -6.87 kcal/mol against 4PLB), indicating potent inhibition of bacterial targets. Hydrogen bonding with residues like Leu 552 and Tyr 595 in LpxC underpins its efficacy .

- elegans at tested concentrations .

Table 1: Comparative Bioactivity of Trifluoromethylphenol Derivatives

Alkyl-Substituted Analogs: 2-tert-butyl-4-(2-methylhex-5-en-2-yl)phenol

This analog replaces the trifluoromethyl group with a branched alkyl chain. Key findings include:

- Antimicrobial Activity : MIC values of 9.0 μM against Staphylococcus aureus and 10.5 μM against Staphylococcus epidermidis were observed, suggesting that bulky alkyl groups enhance Gram-positive bacterial inhibition .

- Cytotoxicity : The compound exhibited potent cytotoxicity against MDA-MB-231 (IC₅₀: 0.54 μM) and SKOV3 (IC₅₀: 0.75 μM) cancer cells, highlighting the role of lipophilic substituents in anticancer activity .

Antioxidant Derivatives: BHA and BHT

Butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) share structural similarities with the tert-butyl group in the target compound:

- Enzyme Induction: Both BHA and BHT elevate hepatic detoxification enzymes (e.g., epoxide hydrolase, glutathione S-transferase) in mice and rats, a mechanism that may extend to this compound .

Structural-Activity Relationships (SAR)

- Steric Effects: The tert-butyl group at the 2-position may shield the phenolic hydroxyl group, reducing oxidative degradation and enhancing bioavailability .

- Hybrid Derivatives: Compounds combining trifluoromethyl and tert-butyl groups (e.g., 4-tert-butyl-2-(trifluoromethyl)phenol) could synergize lipophilicity and electronic effects for improved bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.